molecular formula C21H27N3O4S B216199 N-[4-(DIPROPYLSULFAMOYL)PHENYL]-4-ACETAMIDOBENZAMIDE

N-[4-(DIPROPYLSULFAMOYL)PHENYL]-4-ACETAMIDOBENZAMIDE

Cat. No.: B216199
M. Wt: 417.5 g/mol
InChI Key: ASASZEAGFQWJBO-UHFFFAOYSA-N
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Description

N-[4-(Dipropylsulfamoyl)phenyl]-4-acetamidobenzamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and therapeutic applications. This compound is characterized by the presence of a dipropylsulfamoyl group attached to a phenyl ring, which is further connected to an acetamidobenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Dipropylsulfamoyl)phenyl]-4-acetamidobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-aminobenzamide with dipropylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Dipropylsulfamoyl)phenyl]-4-acetamidobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dipropylsulfamoyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(Dipropylsulfamoyl)phenyl]-4-acetamidobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(Dipropylsulfamoyl)phenyl]-4-acetamidobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(Dipropylsulfamoyl)phenyl]-4-fluorobenzamide
  • N-[4-(Dipropylsulfamoyl)phenyl]-4-phenoxybutanamide
  • N-[4-(Dipropylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide

Uniqueness

N-[4-(Dipropylsulfamoyl)phenyl]-4-acetamidobenzamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the dipropylsulfamoyl group and the acetamidobenzamide moiety allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C21H27N3O4S

Molecular Weight

417.5 g/mol

IUPAC Name

4-acetamido-N-[4-(dipropylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C21H27N3O4S/c1-4-14-24(15-5-2)29(27,28)20-12-10-19(11-13-20)23-21(26)17-6-8-18(9-7-17)22-16(3)25/h6-13H,4-5,14-15H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

ASASZEAGFQWJBO-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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